molecular formula C8H8ClN3 B8193968 2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine

2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B8193968
M. Wt: 181.62 g/mol
InChI Key: XSNHGSPFOZVMGA-UHFFFAOYSA-N
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Description

2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic organic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of a chlorine atom at the 2-position and an ethyl group at the 7-position of the pyrrolopyrimidine ring system. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyrimidine and ethylamine.

    Formation of Intermediate: The initial step involves the reaction of 2-chloropyrimidine with ethylamine under controlled conditions to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as a Lewis acid, to form the pyrrolopyrimidine ring system.

    Chlorination: The final step involves the selective chlorination of the pyrrolopyrimidine ring at the 2-position using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure efficient mixing and reaction control.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, particularly at the pyrimidine ring.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Electrophilic Substitution: Reagents like bromine (Br2) or iodine (I2) in the presence of a Lewis acid catalyst.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can be further explored for their biological activities.

Scientific Research Applications

2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ethyl group at the 7-position and chlorine at the 2-position make it a valuable scaffold for drug development and chemical biology research.

Properties

IUPAC Name

2-chloro-7-ethylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-2-12-4-3-6-5-10-8(9)11-7(6)12/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNHGSPFOZVMGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=CN=C(N=C21)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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